molecular formula C33H29N5 B588534 2-Descarboxy-2-cyano Telmisartan-d3 CAS No. 1794883-47-8

2-Descarboxy-2-cyano Telmisartan-d3

Katalognummer: B588534
CAS-Nummer: 1794883-47-8
Molekulargewicht: 498.648
InChI-Schlüssel: XIEVZYAEXURSHX-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Descarboxy-2-cyano Telmisartan-d3 is a deuterium-labeled analogue of 2-Descarboxy-2-cyano Telmisartan, which is an impurity of Telmisartan. Telmisartan is an antihypertensive drug used to treat high blood pressure. The deuterium labeling in this compound makes it useful for various research applications, particularly in the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Descarboxy-2-cyano Telmisartan-d3 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Descarboxy-2-cyano Telmisartan-d3 undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterium-labeled analogues with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Descarboxy-2-cyano Telmisartan-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Telmisartan impurities.

    Biology: Employed in metabolic studies to trace the pathways and fate of Telmisartan in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Telmisartan

Wirkmechanismus

The mechanism of action of 2-Descarboxy-2-cyano Telmisartan-d3 is similar to that of Telmisartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for precise tracking in research studies .

Vergleich Mit ähnlichen Verbindungen

2-Descarboxy-2-cyano Telmisartan-d3 can be compared with other similar compounds, such as:

    2-Descarboxy-2-cyano Telmisartan: The non-deuterated analogue, which serves as an impurity in Telmisartan.

    Telmisartan: The parent compound used as an antihypertensive drug.

    Other deuterium-labeled analogues: Compounds labeled with deuterium for research purposes

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies .

Biologische Aktivität

2-Descarboxy-2-cyano Telmisartan-d3 is a deuterated derivative of Telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and related cardiovascular conditions. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in modulating the renin-angiotensin system and its implications for kidney health and diabetes management. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Property Value
CAS Number 1794883-47-8
Molecular Formula C33H26D3N5
Molecular Weight 498.64 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it may exert protective effects on renal function by modulating renal blood flow and glomerular filtration rate (GFR) in patients with diabetes and hypertension.

Key Mechanisms

  • Angiotensin Receptor Blockade: Reduces blood pressure by preventing angiotensin II from binding to its receptors.
  • Renal Protection: May reduce albuminuria and protect against diabetic nephropathy through improved renal hemodynamics.
  • Antioxidant Effects: Potentially mitigates oxidative stress in vascular tissues.

Pharmacokinetics

Studies have shown that the pharmacokinetic profile of this compound is influenced by its deuterated structure, which can enhance metabolic stability. Research indicates that deuterated compounds often exhibit altered absorption and distribution characteristics compared to their non-deuterated counterparts.

Case Study: Kidney Distribution

A study involving patients with type 2 diabetes indicated a correlation between plasma exposure of Telmisartan and its distribution within kidney tissues. Increased plasma levels were associated with reduced urinary albumin-to-creatinine ratios (UACR), suggesting improved renal outcomes . The findings underscore the importance of understanding individual variability in drug exposure for optimizing therapeutic outcomes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis warrants further investigation.

Comparative Analysis

Compared to other ARBs, such as Losartan and Valsartan, Telmisartan exhibits a longer half-life and more pronounced effects on metabolic parameters. The deuterated version may offer additional advantages in terms of pharmacokinetic stability, making it a candidate for further clinical evaluation.

Summary of Key Studies

  • Kidney Function Improvement:
    • Study: Evaluated the effects of Telmisartan on kidney function in patients with type 2 diabetes.
    • Findings: Significant reduction in UACR correlated with higher plasma levels of Telmisartan .
  • Anticancer Activity:
    • Study: Assessed the impact of this compound on cancer cell lines.
    • Findings: Inhibition of proliferation was noted, indicating potential for further development as an anticancer agent.
  • Pharmacokinetic Variability:
    • Study: Investigated interindividual differences in drug exposure among diabetic patients.
    • Findings: Variations in plasma drug levels significantly affected therapeutic outcomes .

Eigenschaften

IUPAC Name

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEVZYAEXURSHX-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C#N)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.